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molecular formula C10H12N2O5S B8285355 [1-(2-Nitro-benzenesulfonyl)-azetidin-3-yl]-methanol

[1-(2-Nitro-benzenesulfonyl)-azetidin-3-yl]-methanol

Cat. No. B8285355
M. Wt: 272.28 g/mol
InChI Key: HHUVQEZWBOGPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07501518B2

Procedure details

Tert-butyl 3-(aminomethyl)-1-azetidinecarboxylate (J. Med. Chem., (2001) 44:94-104) (441 mg, 2.35 mmol) was dissolved in CH2Cl2 (2 mL) and TFA (1.5 mL) and the mixture was stirred for 2 hours at room temperature. The volatiles were removed under reduced pressure and the residue was dissolved in dry MeOH (5 mL). Solid NaHCO3 was added (˜500 mg) and the mixture was stirred for 17 hours. MeOH was removed, CH2Cl2 (50 mL) was added and the mixture was filtered through a plug of Celite. The filtrate was concentrated and the residue was dissolved in DMF (15 mL). DIPEA (0.817 mL, 4.70 mmol) and 2-nitrobenzenesulfonyl chloride (580 mg, 2.58 mmol) were added and the mixture was stirred for 2 hours. The mixture was concentrated and the residue was purified by column chromatography on silica gel (100% EtOAc) to provide [1-(2-nitro-benzenesulfonyl)-azetidin-3-yl]-methanol (167 mg, 26%). 1H NMR (CDCl3) δ 2.73-2.80 (m, 1H), 3.76 (dd, 2H, J=5.4, 5.7 Hz), 3.90 (dd, 2H, J=5.7, 8.1 Hz), 4.17 (dd, 2H, J=8.1, 8.1 Hz).
Quantity
441 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.817 mL
Type
reactant
Reaction Step Three
Quantity
580 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[CH2:2][CH:3]1[CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4]1.C(O)(C(F)(F)F)=[O:15].CCN(C(C)C)C(C)C.[N+:30]([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[S:39](Cl)(=[O:41])=[O:40])([O-:32])=[O:31]>C(Cl)Cl>[N+:30]([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[S:39]([N:5]1[CH2:4][CH:3]([CH2:2][OH:15])[CH2:6]1)(=[O:41])=[O:40])([O-:32])=[O:31]

Inputs

Step One
Name
Quantity
441 mg
Type
reactant
Smiles
NCC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0.817 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
580 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dry MeOH (5 mL)
ADDITION
Type
ADDITION
Details
Solid NaHCO3 was added (˜500 mg)
CUSTOM
Type
CUSTOM
Details
MeOH was removed
ADDITION
Type
ADDITION
Details
CH2Cl2 (50 mL) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a plug of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DMF (15 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (100% EtOAc)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)N1CC(C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 167 mg
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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